molecular formula C14H14BrNO3 B2634531 3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide CAS No. 1428371-99-6

3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide

Cat. No.: B2634531
CAS No.: 1428371-99-6
M. Wt: 324.174
InChI Key: ZIHNLTWEOPCJHG-UHFFFAOYSA-N
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Description

3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is an organic compound with the molecular formula C14H14BrNO3. It is a derivative of benzamide, featuring a bromine atom, a furan ring, and a hydroxypropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide typically involves the following steps:

    Furan Ring Formation: Incorporation of the furan ring through a cyclization reaction.

    Hydroxypropyl Group Addition: Attachment of the hydroxypropyl group via a substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a de-brominated benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a precursor for drug development, particularly in the synthesis of anti-inflammatory and antimicrobial agents.

    Biology: Study of its interactions with biological molecules and potential as a biochemical probe.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and furan ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    3-Bromofuran: A simpler compound with a bromine atom and a furan ring, used as a building block in organic synthesis.

    3-Bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide: A structurally related compound with additional bromine and pyridine groups, used in medicinal chemistry.

Uniqueness

3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is unique due to its combination of a bromine atom, furan ring, and hydroxypropyl group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c15-12-3-1-2-10(8-12)14(18)16-6-4-13(17)11-5-7-19-9-11/h1-3,5,7-9,13,17H,4,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHNLTWEOPCJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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